molecular formula C10H10O4S B14344117 Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate CAS No. 101901-11-5

Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate

Cat. No.: B14344117
CAS No.: 101901-11-5
M. Wt: 226.25 g/mol
InChI Key: YOOURLKQOSBGCQ-UHFFFAOYSA-N
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Description

Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is an organic compound with a unique structure that includes a dioxocyclohexadiene ring and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate typically involves the reaction of ethyl acetate with a dioxocyclohexadiene derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the sulfanyl group is introduced to the dioxocyclohexadiene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxocyclohexadiene ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the dioxocyclohexadiene ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell growth and proliferation, making it a potential anticancer agent . The pathways involved include the inhibition of signaling cascades that regulate cell division and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is unique due to its specific combination of a dioxocyclohexadiene ring and a sulfanyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

101901-11-5

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

ethyl 2-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylacetate

InChI

InChI=1S/C10H10O4S/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3

InChI Key

YOOURLKQOSBGCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC(=O)C=CC1=O

Origin of Product

United States

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